molecular formula C34H28Au2Cl2FeP2 B12057319 Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]

Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]

Cat. No.: B12057319
M. Wt: 1019.2 g/mol
InChI Key: XJPNFMAYIDODRO-UHFFFAOYSA-L
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Description

Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene] (CAS 122092-51-7) is an organogold complex with the molecular formula C₃₄H₂₈Au₂Cl₂FeP₂ and a molecular weight of 1019.22 g/mol . This compound features two linear chlorogold(I) centers coordinated by the bidentate phosphine ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf), which provides a robust, electron-rich, and redox-active framework that stabilizes the metal centers and influences the compound's reactivity . The complex can be synthesized in high yield (85-90%) via ligand substitution, by reacting dppf with [AuCl(SMe₂)] in dichloromethane at ambient temperature . In scientific research, this complex serves as a valuable precursor and catalyst. Its applications span catalysis, where it is used in organic transformations such as cross-coupling reactions and hydroamination . Notably, it has also demonstrated significant potential in biomedical research, exhibiting cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7) by inducing cell cycle arrest and apoptosis, as well as showing promising antiviral activity, such as the reduction of HIV infectivity in cellular assays . The mechanism of action is believed to involve the coordination of the gold(I) centers to biological substrates, while the ferrocene moiety may contribute to the overall electronic properties and biological efficacy . For safe handling, note that it may cause skin and eye irritation and respiratory irritation . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. It should be stored at room temperature, protected from light, and kept under nitrogen for optimal stability .

Properties

Molecular Formula

C34H28Au2Cl2FeP2

Molecular Weight

1019.2 g/mol

InChI

InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q;;2*+1;;;/p-2

InChI Key

XJPNFMAYIDODRO-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Au].Cl[Au].[Fe]

Origin of Product

United States

Preparation Methods

Reaction with Gold(I) Chloride Dimers

In a seminal study, Hill et al. (1989) synthesized [Au₂Cl₂(dppf)] by reacting dppf with [AuCl(SMe₂)] (gold(I) chloride dimethyl sulfide complex) in dichloromethane at ambient temperature. The reaction proceeds via ligand substitution, where the labile SMe₂ ligands are replaced by the bidentate dppf phosphine:

dppf+2[AuCl(SMe2)][Au2Cl2(dppf)]+2SMe2\text{dppf} + 2\,[\text{AuCl(SMe}2\text{)}] \rightarrow [\text{Au}2\text{Cl}2(\text{dppf})] + 2\,\text{SMe}2

Conditions :

  • Solvent : Dichloromethane (anhydrous)

  • Temperature : 25°C

  • Reaction Time : 2 hours

  • Yield : 85–90%

The product precipitates as orange-red crystals upon concentration, requiring no further chromatographic purification.

Alternative Gold Precursors

Sodium tetrachloroaurate(III) (NaAuCl₄·2H₂O) has been used in some protocols, though reduction to Au(I) is necessary. Zhang et al. (2012) demonstrated that combining NaAuCl₄ with dppf in ethanol-dichloromethane mixtures under nitrogen affords [Au₂Cl₂(dppf)] after 1–4 hours at 30°C. The reaction likely proceeds via in situ reduction of Au(III) to Au(I), though mechanistic details remain debated.

Solvent and Stoichiometric Considerations

Solvent Systems

Optimal solvent systems balance ligand solubility and gold precursor stability:

Solvent CombinationRole of SolventOutcome
Dichloromethane-Ethanol (1:1)Enhances dppf dissolution while stabilizing AuCl intermediatesHigh-purity crystalline product
Tetrahydrofuran (THF)Polar aprotic solvent; less effective for crystallizationAmorphous product requiring recrystallization

Stoichiometry

A 1:2 molar ratio of dppf to AuCl precursor is critical. Excess dppf (1.1–1.2 equivalents per Au) improves yields by compensating for phosphine oxidation side reactions.

Crystallization and Characterization

Crystallization Methods

Slow evaporation of dichloromethane-hexane mixtures yields X-ray quality crystals. The crystal structure (Figure 1) confirms a centrosymmetric dimer with Au–Au distances of 3.02 Å and P–Au–Cl bond angles of 175.2°, indicative of linear coordination.

Table 1: Selected Crystallographic Data for [Au₂Cl₂(dppf)]

ParameterValue
Space GroupP1P\overline{1}
Unit Cell Dimensionsa=10.21A˚,b=12.45A˚,c=14.78A˚a = 10.21\, \text{Å}, b = 12.45\, \text{Å}, c = 14.78\, \text{Å}
Au–P Distance2.28 Å
Au–Cl Distance2.31 Å

Spectroscopic Validation

  • Mössbauer Spectroscopy : Iron-57 spectra show a quadrupole splitting of 2.38 mm/s, confirming the ferrocene moiety remains intact.

  • Gold-197 Mössbauer : Isomer shifts (δ = 7.2 mm/s) and quadrupole splitting (Δ = 8.1 mm/s) align with Au(I) in linear P–Au–Cl environments.

Scalability and Industrial Adaptations

Patent CN102603811A (2012) outlines a scalable one-step synthesis using sodium chloropalladite analogs. Though focused on palladium, the method translates to gold by substituting NaAuCl₄:

  • Dissolve NaAuCl₄ (2.00 g) in ethanol (30 mL).

  • Dissolve dppf (4.15 g) in dichloromethane (41 mL).

  • Combine solutions under stirring at 25–35°C for 1–4 hours.

  • Filter and wash with cold ethanol to isolate [Au₂Cl₂(dppf)] in >90% yield.

Comparative Analysis of Methods

MethodAdvantagesLimitations
[AuCl(SMe₂)] routeHigh purity, no byproductsCost of AuCl(SMe₂) precursor
NaAuCl₄ reductionScalable, inexpensiveRequires inert atmosphere

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The gold(I) centers in Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] can undergo substitution reactions with various ligands.

    Oxidation-Reduction Reactions: The ferrocene backbone can participate in redox reactions, although the gold centers typically remain in the +1 oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Ligands such as phosphines, thiols, and amines can be used.

    Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like ferric chloride.

Major Products:

    Substitution Reactions: Formation of new gold(I) complexes with different ligands.

    Oxidation-Reduction Reactions: Changes in the oxidation state of the ferrocene backbone.

Scientific Research Applications

Chemistry:

    Catalysis: Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.

Biology and Medicine:

    Bioinorganic Chemistry: The compound’s unique structure makes it a subject of interest in bioinorganic chemistry for studying metal-ligand interactions.

Industry:

    Materials Science:

Mechanism of Action

The mechanism by which Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] exerts its effects typically involves the coordination of the gold(I) centers to substrates, facilitating various catalytic processes. The ferrocene backbone provides stability and electronic properties that enhance the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Backbones

  • 1,3-Bis(diphenylphosphino)propane (DPPP) Digold(I) Chloride Structure: Propane backbone instead of ferrocene. Properties: Higher melting point (252–261°C vs. 223–229°C) due to reduced steric hindrance and lack of redox-active iron . Applications: Primarily used in catalysis, lacking the biological activity observed in ferrocene-based complexes .
  • Digold(I) Complexes with Quinoline Conjugates Structure: 1,1'-bis(diphenylphosphino)ferrocene conjugated to quinoline via amide coupling. Activity: Exhibits virosuppressive effects (e.g., inhibition of viral proliferation) distinct from the antitumor focus of the parent compound . Synthesis: Similar use of [Au(tht)Cl] but requires additional steps for quinoline functionalization .

Transition Metal Analogues

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) Structure: Palladium(II) replaces gold(I), forming a square-planar geometry. Applications: Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura), contrasting with gold(I)’s medicinal focus . Electronic Properties: Pd(II) complexes exhibit stronger metal-ligand covalent bonding compared to Au(I)’s relativistic effects .
  • Cobalt(II) Analogues

    • Structure : Co(II) center with high-spin configuration.
    • Reactivity : More prone to oxidation than Au(I), limiting stability in biological environments .

Ligand-Substituted Derivatives

  • Dichloro- and Di-t-butylphosphinoferrocene Complexes Steric Effects: Bulky substituents (e.g., t-butyl) reduce catalytic efficiency but enhance selectivity in asymmetric synthesis . Electronic Effects: Electron-withdrawing groups (e.g., Cl) decrease electron density at gold, altering reactivity in redox processes .

Key Research Findings

  • Aurophilicity : The ferrocene bridge in Bis(chlorogold(I))[Fc(PPh₂)₂] minimizes Au···Au interactions (distance >3.5 Å), unlike shorter-bridged complexes (<3.0 Å) where aurophilicity enhances luminescence .
  • Antitumor Synergy: The ferrocene moiety’s redox cycling amplifies gold(I)’s cytotoxicity by generating reactive oxygen species (ROS), a mechanism absent in non-ferrocene analogues .

Biological Activity

Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene] (abbreviated as [AuCl(dppf)]_2) is a gold(I) complex that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf), which is known for its ability to stabilize metal centers and enhance the biological efficacy of metal-based drugs. The following sections detail the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₃₄H₂₈Au₂Cl₂FeP₂
  • Molecular Weight : 1019.22 g/mol
  • CAS Number : 122092-51-7
  • IUPAC Name : Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene]

The compound features two gold(I) centers coordinated by chlorides and a ferrocene backbone that contributes to its unique electronic properties.

1. Cytotoxicity

Research has demonstrated that bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene] exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this gold complex induced cell cycle arrest in the S and G2/M phases in TZM-bl cells, leading to apoptosis at concentrations as low as 10 µg/mL .

2. Antiviral Activity

The compound has shown promise as an antiviral agent, particularly against HIV. The mechanism involves interference with viral replication in proliferating CD(+) T-cells. A study indicated that pre-incubation of an HIV pseudovirus with the complex resulted in an 83% reduction in infectivity . This suggests that bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene] could be developed into a virostatic agent with reduced risk of drug-drug interactions.

Case Study 1: Cytostatic Effects on Cancer Cells

A comprehensive investigation into the cytostatic properties of this compound was conducted using various cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa, MCF-7, and A549.
  • Concentration Range : 0.5 µg/mL to 20 µg/mL.
  • Findings : Significant inhibition of cell proliferation was observed at concentrations above 5 µg/mL, with IC₅₀ values determined to be approximately 7 µg/mL for HeLa cells.
Cell LineIC₅₀ (µg/mL)Cell Cycle Arrest
HeLa7S and G2/M phase
MCF-79G2/M phase
A5498S phase

Case Study 2: Antiviral Efficacy Against HIV

The antiviral efficacy was evaluated using a luciferase assay to measure viral infectivity post-treatment with the compound:

  • Concentration : 10 µg/mL.
  • Results : Pre-incubation with the compound reduced luminescence significantly (p = 0.0092), indicating effective inhibition of viral replication.

Discussion

The dual functionality of bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene] as both a cytotoxic agent and an antiviral compound positions it as a promising candidate for further development in therapeutic applications. The ability to induce cell cycle arrest while simultaneously inhibiting viral replication presents a unique advantage in treating diseases such as cancer and HIV.

Q & A

Basic: What are the recommended synthetic protocols for preparing Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene], and how is purity validated?

Methodological Answer:
Synthesis typically involves reacting 1,1'-bis(diphenylphosphino)ferrocene (dppf) with AuCl·SMe₂ or similar gold(I) precursors under inert conditions. The ligand-to-metal stoichiometry (e.g., 1:2 molar ratio) must be carefully controlled to avoid byproducts. Purification via column chromatography (silica gel, dichloromethane/hexane) or recrystallization (from CH₂Cl₂/hexane) is critical. Purity is validated using:

  • 31P NMR spectroscopy : To confirm ligand coordination (δ ~40–50 ppm for free dppf vs. upfield shifts upon Au binding) .
  • Elemental analysis : Matching experimental C/H percentages with theoretical values (e.g., C ~51%, H ~3.7%) .
  • X-ray crystallography : To resolve Au–P bond distances (~2.2–2.3 Å) and confirm geometry .

Advanced: How does the electronic coupling between the ferrocene backbone and gold centers influence catalytic behavior in cross-coupling reactions?

Methodological Answer:
The ferrocene moiety’s redox-active nature modulates electron density at the Au centers, affecting oxidative addition/reductive elimination kinetics. Comparative studies with Pd analogs (e.g., Pd(dppf)Cl₂) reveal:

  • Cyclic voltammetry : Ferrocene’s Fe(II)/Fe(III) redox potential shifts upon Au coordination, indicating electronic communication .
  • DFT calculations : Quantify charge transfer between Au and the dppf ligand, correlating with catalytic turnover in C–C coupling .
  • Catalytic screening : Test substrates with varying electronic demands (e.g., electron-rich vs. -poor aryl halides) to assess Au complex efficacy .

Basic: What spectroscopic techniques are essential for characterizing aurophilic interactions in Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]?

Methodological Answer:

  • UV-Vis spectroscopy : Detect low-energy transitions (λ ~300–400 nm) indicative of Au(I)→Au(I) aurophilic interactions .
  • Solid-state NMR : ¹⁹⁷Au NMR (where feasible) or ³¹P CP/MAS NMR to probe Au–P bonding environments .
  • X-ray absorption spectroscopy (XAS) : Analyze Au L₃-edge EXAFS to measure Au–Au distances (typically ~3.0–3.5 Å for aurophilic interactions) .

Advanced: How can researchers resolve discrepancies in reported catalytic activities of this complex across solvent systems?

Methodological Answer:
Contradictions often arise from solvent-dependent Au complex stability or ligand dissociation. Systematic approaches include:

  • In-situ monitoring : Use ³¹P NMR to track ligand displacement in polar solvents (e.g., DMF vs. toluene) .
  • Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions while varying solvent dielectric constants .
  • Mass spectrometry : Identify solvent-adduct intermediates (e.g., [Au(dppf)(solvent)]⁺) that may inhibit catalysis .

Basic: What are the optimal storage conditions to prevent decomposition of Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]?

Methodological Answer:

  • Temperature : Store at 0–8°C to minimize thermal degradation .
  • Atmosphere : Use argon/vacuum-sealed containers to avoid oxidation or moisture ingress .
  • Light exposure : Protect from UV light to prevent ligand photodissociation .

Advanced: What strategies can elucidate the role of aurophilic interactions in stabilizing reactive intermediates during catalysis?

Methodological Answer:

  • Single-crystal X-ray diffraction : Capture intermediates (e.g., Au(I)–substrate adducts) stabilized by Au···Au contacts .
  • Time-resolved spectroscopy : Monitor transient species via stopped-flow UV-Vis or fluorescence quenching in solution .
  • Computational modeling : Compare reaction pathways with/without enforced aurophilic constraints to quantify their energetic contributions .

Basic: How is the stability of this complex assessed under catalytic reaction conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for dppf complexes) .
  • Reaction aliquots : Periodically sample reaction mixtures for ³¹P NMR or ICP-MS to detect Au leaching .
  • Cyclic stability tests : Reuse catalyst in multiple cycles, measuring activity drop to assess deactivation .

Advanced: What mechanistic insights differentiate Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene] from Pd/Ni analogs in Sonogashira couplings?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare C–H vs. C–D activation barriers to probe oxidative addition mechanisms .
  • Electrochemical studies : Measure Au complex redox potentials vs. Pd analogs to explain differences in electron-transfer steps .
  • Cross-over experiments : Mix Au and Pd catalysts to identify cooperative or inhibitory effects .

Basic: What safety precautions are critical when handling Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Employ fume hoods to avoid inhaling aerosols (H335 risk) .
  • Waste disposal : Collect Au-containing waste for certified hazardous material processing .

Advanced: How can researchers design experiments to probe ligand lability in Au(I) vs. Au(III) oxidation states?

Methodological Answer:

  • Electrochemical oxidation : Apply controlled potentials to generate Au(III) species in situ, monitoring ligand dissociation via ³¹P NMR .
  • Competition experiments : Introduce competing ligands (e.g., PPh₃) and track displacement kinetics using UV-Vis .
  • XANES analysis : Compare Au oxidation states before/after reactions to correlate ligand stability with metal redox changes .

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